molecular formula C11H10N2O3S B7782317 3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid

3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid

Cat. No.: B7782317
M. Wt: 250.28 g/mol
InChI Key: JXTBIXJKHMVXHE-UHFFFAOYSA-N
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Description

3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

IUPAC Name

3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)5-6-17-11-12-8-4-2-1-3-7(8)10(16)13-11/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTBIXJKHMVXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of DNA synthesis and interference with cell signaling pathways, which contribute to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid is unique due to its specific sulfanylpropanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .

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